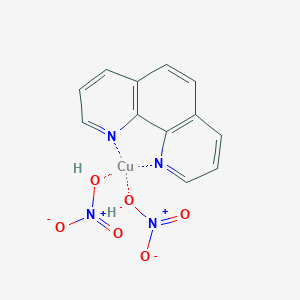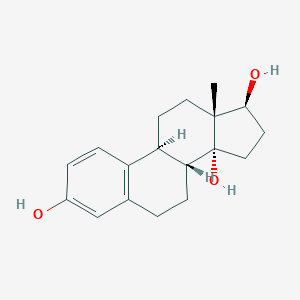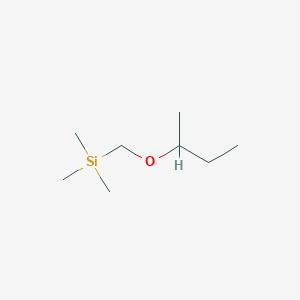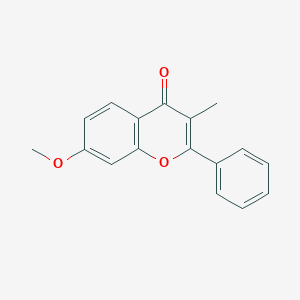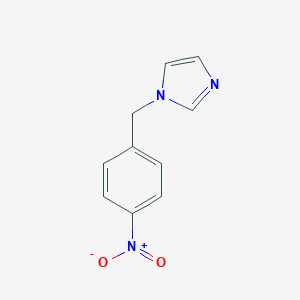![molecular formula C12H8ClNO4 B096146 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid CAS No. 6305-23-3](/img/structure/B96146.png)
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid, also known as CDDO-Im, is a synthetic triterpenoid compound that has been widely studied for its potential therapeutic applications. This compound has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is complex and involves multiple pathways. 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been shown to activate the Nrf2/Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation. 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid can also inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid can induce apoptosis by activating the JNK pathway and inhibiting the PI3K/Akt pathway.
Biochemical and physiological effects:
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been shown to have a range of biochemical and physiological effects. It can reduce oxidative stress and inflammation, inhibit the growth of cancer cells, induce apoptosis, and improve cognitive function. Additionally, 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been shown to have neuroprotective effects and can protect against ischemic injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid in lab experiments is its well-documented biological activity. 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been extensively studied and its mechanism of action is well understood. Additionally, 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is relatively stable and can be stored for extended periods of time. However, one limitation of using 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid in lab experiments is its complex synthesis method. The synthesis of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid requires specialized equipment and expertise, which can make it difficult to obtain in large quantities.
Orientations Futures
There are many potential future directions for the study of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid. One area of research is the development of novel synthetic analogs of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid with improved pharmacological properties. Additionally, the use of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid in combination with other drugs or therapies is an area of active research. Finally, the potential therapeutic applications of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid in the treatment of neurological disorders, such as Alzheimer's disease, is an area of growing interest.
In conclusion, 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anticancer properties, and has been shown to have a range of biochemical and physiological effects. While the synthesis of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is complex, its well-documented biological activity makes it a valuable tool for lab experiments. There are many potential future directions for the study of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid, including the development of novel synthetic analogs and the exploration of its therapeutic applications in neurological disorders.
Méthodes De Synthèse
The synthesis of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid involves several steps, including the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2-aminoacetic acid to form the intermediate 2-(2-aminoacetyl)amino-3,4-dichloro-5,6-dicyano-1,4-benzoquinone. This intermediate is then reacted with 2-hydroxyimino-2-phenylacetic acid to yield 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid. The synthesis of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have demonstrated that 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Numéro CAS |
6305-23-3 |
|---|---|
Nom du produit |
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid |
Formule moléculaire |
C12H8ClNO4 |
Poids moléculaire |
265.65 g/mol |
Nom IUPAC |
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid |
InChI |
InChI=1S/C12H8ClNO4/c13-9-10(14-5-8(15)16)12(18)7-4-2-1-3-6(7)11(9)17/h1-4,14H,5H2,(H,15,16) |
Clé InChI |
BGVSMWPOACWRMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)

